molecular formula C10H14N2O B1352931 4-amino-N-isopropylbenzamide CAS No. 774-67-4

4-amino-N-isopropylbenzamide

Cat. No.: B1352931
CAS No.: 774-67-4
M. Wt: 178.23 g/mol
InChI Key: MTCRMEXPYUBMTJ-UHFFFAOYSA-N
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Description

4-amino-N-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a derivative of benzamide, featuring an amino group at the para position and an isopropyl group attached to the nitrogen atom of the amide group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-amino-N-isopropylbenzamide is used in several scientific research applications, including:

Safety and Hazards

4-Amino-N-isopropylbenzamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-isopropylbenzamide typically involves the reaction of 4-aminobenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N-ethyl-N,N-diisopropylamine in a solvent such as N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-amino-N-isopropylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-aminobenzamide
  • 3-amino-N-isopropylbenzamide
  • 4-amino-N-methylbenzamide
  • 2-amino-5-chloro-N-isobutylbenzamide

Uniqueness

4-amino-N-isopropylbenzamide is unique due to the presence of both an amino group and an isopropyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

4-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCRMEXPYUBMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431032
Record name 4-amino-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-67-4
Record name 4-Amino-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 774-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research focuses on the immunosuppressive properties of arylhydroxytriazenes. How is 4-amino-N-isopropylbenzamide involved in this research?

A1: this compound is a key starting material in the synthesis of the arylhydroxytriazene derivative, 3-methyl-3-hydroxy-1-(p-isopropyl-carbomoylphenyl)triazene (PR-H-286 BS) []. The synthesis involves diazotization of this compound followed by coupling with N-methylhydroxylamine []. This synthesized arylhydroxytriazene demonstrated significant immunosuppressive activity in a Jerne plaque-forming cell (PFC) test [].

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